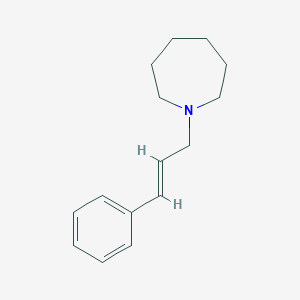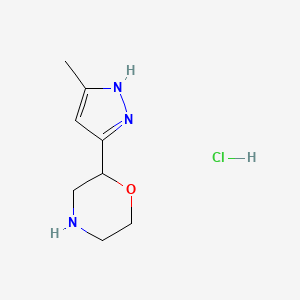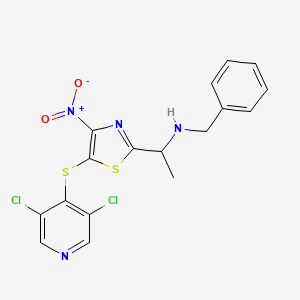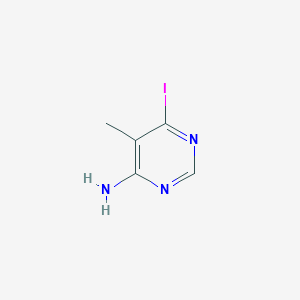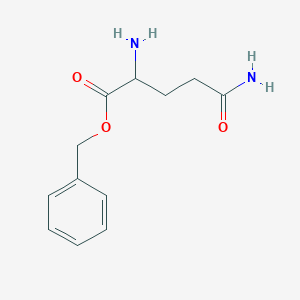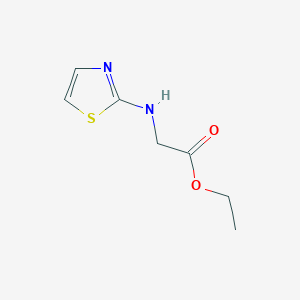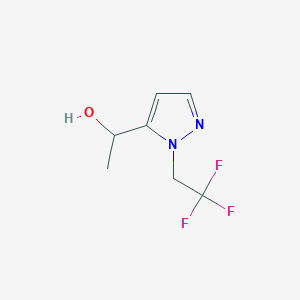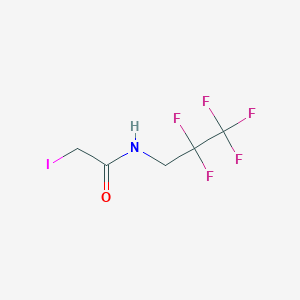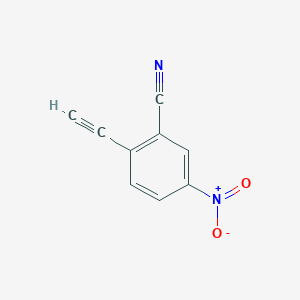
2-Ethynyl-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H4N2O2 It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the second position and a nitro group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-nitrobenzonitrile typically involves the nitration of 2-ethynylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions: 2-Ethynyl-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom of the ethynyl group.
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed:
Reduction: 2-Ethynyl-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxygenated compounds.
科学的研究の応用
2-Ethynyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of probes for studying biological systems, particularly in the investigation of enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2-Ethynyl-5-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. These properties make it useful in bioconjugation and labeling studies.
類似化合物との比較
2-Ethynylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the ethynyl group, limiting its applications in click chemistry.
2-Ethynyl-4-nitrobenzonitrile: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness: 2-Ethynyl-5-nitrobenzonitrile is unique due to the combination of the ethynyl and nitro groups on the benzene ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C9H4N2O2 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC名 |
2-ethynyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H4N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h1,3-5H |
InChIキー |
LDTIBYNKBROPSA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



